molecular formula C17H22N2 B1668025 Bucricaine CAS No. 316-15-4

Bucricaine

Cat. No. B1668025
CAS RN: 316-15-4
M. Wt: 254.37 g/mol
InChI Key: ZFPNOTAGQWNERF-UHFFFAOYSA-N
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Description

Bucricaine is a member of acridines.

Scientific Research Applications

Chemical Standardization and Pharmacological Characterization

Bucricaine is used in the chemical standardization and pharmacological characterization of plant extracts. For example, a study on Cecropia glaziovii Sneth, a plant with potential antihypertensive, bronchodilator, and antidepressant-like activities, involves chemical identification and relative concentration measurements of its constituents, including catechins, procyanidins, and flavonoids. This process is crucial for understanding the pharmacological activity and potential therapeutic applications of plant extracts (Tanae et al., 2007).

Antihypertensive Effects

Research on Cecropia glaziovii Sneth also explores its antihypertensive effects. The plant's aqueous extract and butanolic fraction have been found to induce hypotension in normotensive and hypertensive rats. The antihypertensive effect appears to be unrelated to ACE inhibition, increased NO synthesis, or specific blockade of alpha1 and AT1 receptors. Instead, it suggests an interference with calcium handling mechanisms in smooth muscle cells and neurons (Lima-Landman et al., 2007).

Antidepressant-like Effects

The antidepressant-like effects of Cecropia glazioui Sneth's extract and its purified fractions have been characterized in various tests. The butanolic fraction, rich in catechins, procyanidins, and flavonoids, shows significant increase in hippocampal monoamines levels and inhibits monoamines uptake in the CNS. This provides insights into the antidepressant-like mechanism of action of the plant extract (Rocha et al., 2007).

Alzheimer's Disease Treatment

In the context of Alzheimer's disease, bucricaine-related compounds such as tacrine derivatives have been studied. These compounds are evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzyme activity. For example, tacrine-acridine and tacrine-8-hydroxyquinoline hybrids show promising results in inhibiting these enzymes and reducing beta-amyloid levels, thus offering potential as multifunctional drugs for Alzheimer's treatment (Chufarova et al., 2018); (Fernández-Bachiller et al., 2010).

Pulpal Anesthesia in Endodontic Treatment

Bucricaine's efficacy in pulpal anesthesia during endodontic treatment of mandibular molars with symptomatic irreversible pulpitis has been evaluated. Various strategies, including supplemental intraosseous injections and different local anesthetics, are compared to identify the most efficacious and safe intervention for achieving successful pulpal anesthesia (Zanjir et al., 2019).

properties

CAS RN

316-15-4

Product Name

Bucricaine

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19)

InChI Key

ZFPNOTAGQWNERF-UHFFFAOYSA-N

SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31

Canonical SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31

Appearance

Solid powder

Other CAS RN

316-15-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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